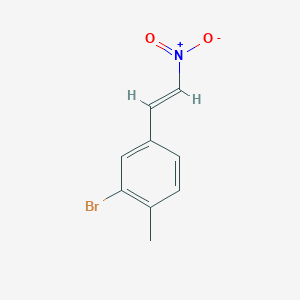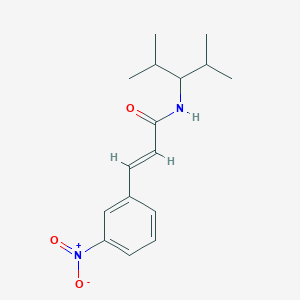
2-bromo-1-methyl-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-methyl-4-(2-nitrovinyl)benzene is a chemical compound that belongs to the class of nitroalkenes. It is a yellow solid with a molecular weight of 276.1 g/mol. This compound has been studied for its potential applications in scientific research, particularly in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene have not been extensively studied. However, it is known that this compound can react with biomolecules such as proteins and DNA. This reaction can lead to changes in the structure and function of these biomolecules, which may have implications for biological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-1-methyl-4-(2-nitrovinyl)benzene in lab experiments is its ability to act as a Michael acceptor. This property can be useful in various reactions, particularly in the synthesis of other compounds. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Future Directions
There are several future directions for research on 2-bromo-1-methyl-4-(2-nitrovinyl)benzene. One direction is to study its potential applications in the field of medicinal chemistry. This compound may have potential as a drug candidate, particularly in the treatment of cancer. Another direction is to study its reactivity with various biomolecules, which may provide insights into its potential biological effects. Finally, further research is needed to understand the mechanism of action of this compound and its potential implications for various biological processes.
Synthesis Methods
The synthesis of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene involves the reaction of 4-bromo-1-methyl-2-nitrobenzene with acrolein. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using methods such as column chromatography or recrystallization.
Scientific Research Applications
2-bromo-1-methyl-4-(2-nitrovinyl)benzene has been used in various scientific research applications. One of the major applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of other compounds, such as nitroalkenes and alkenes. It can also be used as a reactant in various reactions, such as the Michael addition reaction.
properties
IUPAC Name |
2-bromo-1-methyl-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7-2-3-8(6-9(7)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNOLKXNDQGCP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-4-(2-nitroethenyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)

![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)